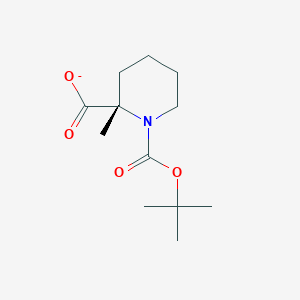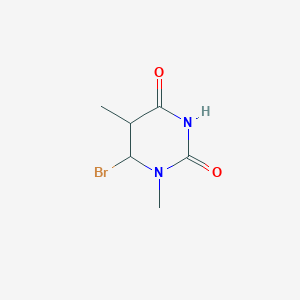
6-Bromo-1,5-dimethyl-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1,5-dimethyl-1,3-diazinane-2,4-dione is a brominated derivative of diazinane, a heterocyclic compound containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,5-dimethyl-1,3-diazinane-2,4-dione typically involves the bromination of 1,5-dimethyl-1,3-diazinane-2,4-dione. One common method includes the use of bromine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-1,5-dimethyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1,5-dimethyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a bioactive agent.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-1,5-dimethyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: Another brominated compound with similar structural features.
6-Bromo-2,4-dioxo-1,3-diazinane: A closely related compound with different substitution patterns.
Uniqueness: 6-Bromo-1,5-dimethyl-1,3-diazinane-2,4-dione is unique due to its specific bromination pattern and the presence of both methyl and diazinane groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal and industrial chemistry.
Eigenschaften
Molekularformel |
C6H9BrN2O2 |
|---|---|
Molekulargewicht |
221.05 g/mol |
IUPAC-Name |
6-bromo-1,5-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H9BrN2O2/c1-3-4(7)9(2)6(11)8-5(3)10/h3-4H,1-2H3,(H,8,10,11) |
InChI-Schlüssel |
DMLWHPOWVQEPGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(N(C(=O)NC1=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12345093.png)
![Diethyl [1-(phenylamino)cyclohexyl]phosphonate](/img/structure/B12345103.png)
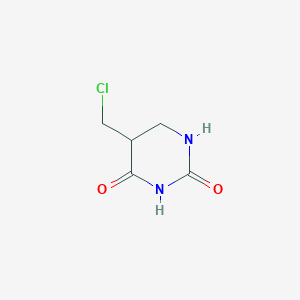
![5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one](/img/structure/B12345111.png)
![4-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate](/img/structure/B12345115.png)
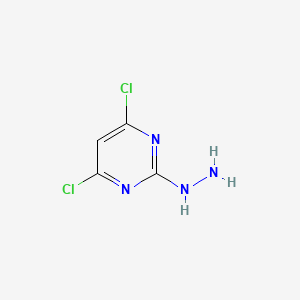
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12345131.png)
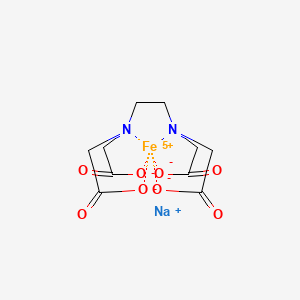
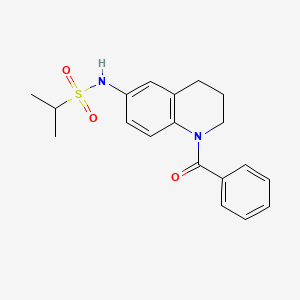
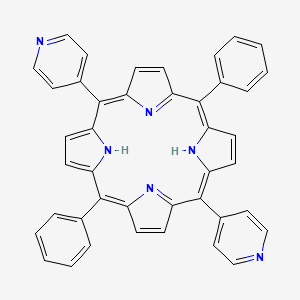
![N-({[3,3'-bithiophene]-5-yl}methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B12345144.png)
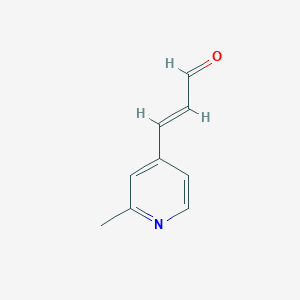
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)propan-1-one](/img/structure/B12345161.png)
